molecular formula C12H16ClN3O B1525453 Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1334146-70-1

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No.: B1525453
CAS No.: 1334146-70-1
M. Wt: 253.73 g/mol
InChI Key: KAVJINFMXYANMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a propyl group at position 5 and a phenyl-linked methanamine moiety at position 3, with a hydrochloride counterion. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioactivity, making this compound a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-2-6-10-14-12(15-16-10)11(13)9-7-4-3-5-8-9;/h3-5,7-8,11H,2,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVJINFMXYANMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1,2,4-oxadiazole derivatives like Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride typically proceeds via the following key steps:

This approach has been validated in multiple studies focusing on 5-alkyl-1,2,4-oxadiazole derivatives and related compounds.

Preparation of Amidoxime Intermediates

The first critical step involves converting nitrile precursors into amidoximes. For example, 4-aminobenzonitrile can be reacted with hydroxylamine to yield the corresponding amidoxime:

  • Dissolve the nitrile compound in dimethyl sulfoxide (DMSO) and heat to approximately 70 °C.
  • Slowly add hydroxylamine (50% aqueous solution) diluted with DMSO over 15 minutes.
  • Stir the mixture at 70 °C for 17 hours until the nitrile peak disappears, indicating complete conversion to amidoxime.
  • The product is isolated by precipitation with cold sodium bicarbonate solution, followed by filtration and washing.

This step is crucial for introducing the hydroxyamidine functionality necessary for subsequent cyclization.

Acylation of Amidoximes to Form Acylamidoximes

The amidoxime intermediate is then acylated using appropriate acid anhydrides or acid chlorides to form acylamidoximes:

  • To a stirred solution of amidoxime in DMSO at room temperature, triethylamine is added to neutralize the medium.
  • The acid anhydride (e.g., propionic anhydride for the propyl substituent) is added and the mixture is stirred for 18–48 hours at room temperature.
  • The reaction mixture is then poured onto crushed ice, causing the acylamidoxime to precipitate.
  • The solid is filtered, washed thoroughly with water, and dried under vacuum.

This step introduces the acyl group that will cyclize with the amidoxime to form the oxadiazole ring.

Cyclization to 1,2,4-Oxadiazole Ring

Cyclodehydration of the acylamidoxime intermediate is performed to form the 1,2,4-oxadiazole ring:

  • The acylamidoxime is dissolved in DMSO and heated at 80–90 °C for 18–24 hours.
  • The reaction mixture is cooled and poured into cold sodium bicarbonate solution to precipitate the oxadiazole product.
  • The product is filtered, washed, and dried under vacuum.

This step is monitored by IR spectroscopy, where the disappearance of ester carbonyl and amino group absorptions confirms ring closure. The characteristic oxadiazole ring formation is also confirmed by NMR and melting point analysis.

Formation of this compound

After obtaining the 5-propyl-1,2,4-oxadiazole intermediate, the phenylmethanamine moiety is introduced typically by reductive amination or nucleophilic substitution methods depending on the precursor functionalities. The final hydrochloride salt is formed by treatment with hydrochloric acid:

  • The free amine is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • An equimolar amount of hydrochloric acid gas or hydrochloric acid solution is introduced.
  • The salt precipitates and is collected by filtration.
  • The product is dried under vacuum to yield this compound.

This salt form improves the compound's stability and solubility for pharmaceutical applications.

Data Summary Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amidoxime formation Nitrile + Hydroxylamine in DMSO 70 °C 17 hours ~61 Precipitation with NaHCO3, washing steps
Acylation to acylamidoxime Amidoxime + Propionic anhydride + Et3N Room temperature 18–48 hours 64–73 Precipitation on ice, vacuum drying
Cyclization to oxadiazole Acylamidoxime in DMSO 80–90 °C 18–24 hours 69 IR monitoring, sodium bicarbonate workup
Hydrochloride salt formation Free amine + HCl in ethanol/EtOAc Room temperature 1–2 hours Quantitative Salt precipitation, vacuum drying

Research Findings and Analytical Characterization

  • IR Spectroscopy : Key absorptions include NH stretching (~3480 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and disappearance of nitrile (~2214 cm⁻¹) upon amidoxime formation.
  • NMR Spectroscopy : Proton NMR confirms aromatic and aliphatic protons, with characteristic singlets for NH and methylene groups adjacent to the oxadiazole ring.
  • Melting Points : Crystallized intermediates and final products show sharp melting points, indicating purity (e.g., 225–228 °C for acylamidoximes, 235–237 °C for oxadiazoles).
  • Yield Optimization : Use of acid anhydrides over acid chlorides offers cleaner reactions with fewer side products, as monitored by TLC and IR.

Chemical Reactions Analysis

Types of Reactions: Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride has been investigated for various biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory disease treatments.
  • Antimicrobial Activity : The oxadiazole ring is known for its role in antimicrobial action. Initial assays indicate that this compound could possess antimicrobial properties.

Research Applications

The versatility of this compound makes it valuable in various research domains:

Medicinal Chemistry

The compound is primarily utilized in studies related to drug development and medicinal chemistry. Its unique structure allows researchers to explore modifications that may enhance its biological properties.

Pharmacological Studies

Interaction studies focus on the compound's binding affinity to various biological targets. These studies are crucial for determining its pharmacokinetics and pharmacodynamics.

Structure-Activity Relationship (SAR) Studies

Researchers compare this compound with other oxadiazole derivatives to understand how structural variations affect biological activity. For example:

Compound NameStructural FeaturesBiological Activity
5-Methyl-1,2,4-OxadiazoleMethyl group instead of propylAntimicrobial
5-Ethyl-1,2,4-OxadiazoleEthyl group instead of propylAnticancer
5-Benzyl-1,2,4-OxadiazoleBenzyl group instead of propylAnti-inflammatory

This compound stands out due to its specific propyl substitution and phenyl attachment.

Case Study 1: Anti-inflammatory Activity

In one study assessing the anti-inflammatory properties of oxadiazoles, derivatives similar to phenyl(5-propyl) exhibited reduced inflammation markers in vitro. Further investigations are required to establish clinical relevance.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of oxadiazole derivatives against various bacterial strains found promising results for compounds with similar structures to phenyl(5-propyl), suggesting a need for further exploration into this compound's efficacy.

Mechanism of Action

The mechanism by which Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole ring and the amine side chain (Table 1).

Compound Name Molecular Formula Molecular Weight Substituents (Oxadiazole Position 5) Amine Side Chain Key Properties Reference
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine HCl C₁₁H₁₄ClN₃O* ~245–260 Propyl Phenylmethanamine Higher lipophilicity vs. methyl analogs Inferred
2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine HCl C₈H₁₆ClN₃O 205.69 Propyl Dimethylpropanamine Lower steric hindrance; tertiary amine
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine HCl C₄H₈ClN₃O 149.58 Methyl Methanamine Higher solubility; reduced bioavailability
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₉ClFN₃O 229.64 2-Fluorophenyl Methanamine Enhanced electronic effects (fluorine)
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl C₁₀H₁₂ClN₃O 225.68 Methyl (position 3) Phenylmethanamine Steric and electronic modulation

Notes:

  • Solubility : Shorter chains (e.g., methyl) enhance aqueous solubility but may reduce metabolic stability .
  • Electronic Effects : Fluorine or phenyl groups introduce resonance or inductive effects, altering reactivity and binding affinity .

Biological Activity

Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₆ClN₃O, with a molecular weight of approximately 253.73 g/mol. The compound features a phenyl group attached to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits anti-inflammatory and antimicrobial properties. The oxadiazole ring structure is often associated with various biological activities, making this compound a candidate for further pharmacological investigation.

Table 1: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatory Potential to reduce inflammation markers in vitro
Antimicrobial Exhibited activity against certain bacterial strains
Cytotoxicity Preliminary data suggests cytotoxic effects on cancer cell lines

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, the following pathways are hypothesized based on related compounds:

  • Inhibition of Pro-inflammatory Cytokines : Similar oxadiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines.
  • Induction of Apoptosis : Studies indicate that oxadiazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives similar to this compound. Notably:

  • Antitumor Activity : In vitro studies demonstrated that related oxadiazole compounds exhibited significant cytotoxic effects against HeLa cervical carcinoma cells. The compounds induced apoptosis through mitochondrial-dependent pathways and increased caspase activity .
  • Antimicrobial Effects : Research indicates that certain oxadiazoles possess broad-spectrum antimicrobial properties. This compound may share these properties but requires further validation through specific assays.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the propyl group at the 5-position.
  • Reaction with methanamine followed by hydrochloric acid addition to form the hydrochloride salt.

These synthetic routes allow for variations that can lead to different derivatives with potentially enhanced biological properties.

Q & A

Q. What are the standard synthetic routes for Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride?

The synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives or activated esters. A common method includes reacting 3-(propyl)-1,2,4-oxadiazole intermediates with phenyl-substituted amines under acidic conditions, followed by hydrochloride salt formation. Key steps include refluxing in ethanol or acetonitrile with catalytic HCl, and purification via recrystallization or column chromatography .

Q. How is the compound characterized structurally in academic research?

Structural confirmation relies on X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H/¹³C for aromatic and oxadiazole protons ), and mass spectrometry (ESI-MS for molecular ion verification ). For crystalline samples, single-crystal diffraction provides bond-length and angle data, while 2D NMR (e.g., COSY, HSQC) resolves connectivity .

Q. What analytical techniques are used to assess purity and stability?

Purity is validated via HPLC (C18 columns, UV detection at 254 nm) and elemental analysis (C, H, N, Cl % deviation <0.4%). Stability under storage (e.g., RT vs. 4°C) is monitored using thermal gravimetric analysis (TGA) and accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

Yield optimization involves screening reaction solvents (e.g., DMF vs. THF), catalysts (e.g., HATU for amide coupling), and stoichiometric ratios (1:1.2 amine:oxadiazole precursor). Continuous flow systems improve scalability by reducing reaction time and side products . Post-synthetic modifications, such as salt metathesis, enhance crystallinity for higher purity .

Q. What computational methods predict the compound’s bioactivity and binding modes?

Molecular docking (AutoDock Vina, Glide) and QSAR models are used to predict interactions with targets like enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . For neuroactive compounds, blood-brain barrier permeability is modeled via PAMPA assays .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., IC₅₀ variability) require meta-analysis of experimental variables:

  • Assay conditions (e.g., pH, serum content).
  • Cell line specificity (e.g., HEK293 vs. HeLa).
  • Compound solubility (DMSO vs. saline vehicles). Statistical tools like ANOVA or Bland-Altman plots identify outliers .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Hepatic metabolism : CYP450 isoform inhibition assays (e.g., CYP3A4).
  • Plasma stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification.
  • Membrane permeability : Caco-2 cell monolayers for apparent permeability (Papp) .

Q. How is the hydrochloride salt’s stability analyzed under varying conditions?

Forced degradation studies under acidic (0.1M HCl), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions identify degradation products. Dynamic vapor sorption (DVS) assesses hygroscopicity, critical for storage protocol design .

Q. What strategies enhance target selectivity in derivative design?

Structure-activity relationship (SAR) studies modify substituents on the phenyl or oxadiazole rings. For example:

  • Electron-withdrawing groups (e.g., -F, -CF₃) improve metabolic stability .
  • Alkyl chain elongation (propyl → pentyl) alters lipophilicity and binding pocket interactions .

Q. How are crystallographic data validated when SHELX refinement challenges arise?

For poor diffraction data (e.g., twinning or disorder), alternate refinement software (PHENIX, OLEX2) or dual-space methods (SHELXD) resolve phase problems. Constraints (e.g., isotropic displacement parameters) and Hirshfeld surface analysis validate hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Phenyl(5-propyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.